molecular formula C17H26N2O B248294 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide

3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide

Cat. No. B248294
M. Wt: 274.4 g/mol
InChI Key: XHXLAZLJYDRIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide, also known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. DMPA is a synthetic compound that is used to study the mechanism of action and biochemical effects of various drugs.

Mechanism of Action

The exact mechanism of action of 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide is not fully understood. However, it is believed to act as a modulator of the neurotransmitter systems in the brain, specifically the dopamine and norepinephrine systems. 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide has been shown to increase the release of dopamine and norepinephrine in the brain, which may explain its potential applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide has been shown to have several biochemical and physiological effects, including increased locomotor activity, improved memory retention, and decreased anxiety-like behavior in animal models. It has also been shown to have potential anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide in lab experiments is its stability and purity. 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide is a synthetic compound that can be easily synthesized and purified to a high degree of purity. It is also relatively inexpensive compared to other reference compounds. However, one of the limitations of using 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and ADHD. 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide could also be used as a reference compound in studies that aim to investigate the metabolism of drugs in the liver and other organs. Additionally, further studies could be conducted to investigate the potential anti-inflammatory and analgesic effects of 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide.

Synthesis Methods

The synthesis of 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide involves several steps, including the reaction of 3,5-dimethylpiperidine with 2-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propionyl chloride to produce 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide has been used in various scientific research studies, including drug discovery and development, pharmacology, and toxicology. It is commonly used as a reference compound in studies that aim to investigate the mechanism of action and physiological effects of other drugs. 3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide is also used as a model compound to study the metabolism of drugs in the liver and other organs.

properties

Product Name

3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C17H26N2O/c1-13-10-14(2)12-19(11-13)9-8-17(20)18-16-7-5-4-6-15(16)3/h4-7,13-14H,8-12H2,1-3H3,(H,18,20)

InChI Key

XHXLAZLJYDRIJF-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=CC=C2C)C

Canonical SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC=CC=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.